molecular formula C44H58O4 B587479 (R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] CAS No. 154102-21-3

(R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate]

Cat. No. B587479
CAS RN: 154102-21-3
M. Wt: 650.944
InChI Key: KTIVHFRVDVVCHK-BAFIUCHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate]” is a chemical compound with the molecular formula C44H58O4 . It is a solid substance at 20 degrees Celsius .


Molecular Structure Analysis

The molecular structure of this compound is characterized by two 4-(trans-4-pentylcyclohexyl)benzoate groups attached to an ®-1-phenyl-1,2-ethanediol core . The InChI code for this compound is "InChI=1S/C44H58O4/c1-3-5-8-12-33-16-20-35 (21-17-33)37-24-28-40 (29-25-37)43 (45)47-32-42 (39-14-10-7-11-15-39)48-44 (46)41-30-26-38 (27-31-41)36-22-18-34 (19-23-36)13-9-6-4-2/h7,10-11,14-15,24-31,33-36,42H,3-6,8-9,12-13,16-23,32H2,1-2H3/t33?,34?,35?,36?,42-/m0/s1" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 650.944 g/mol . It appears as a white to almost white powder or crystal . Its melting point ranges from 130.0 to 134.0 °C .

Scientific Research Applications

Liquid Crystal Applications

The compound has been extensively studied for its applications in liquid crystal technology. Kelly and Buchecker (1988) synthesized various phenyl benzoates, including compounds related to (R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate], to explore their liquid-crystal transition temperatures and enthalpies of fusion, demonstrating their potential use in liquid crystal displays (Kelly & Buchecker, 1988).

Chirality Induction in Polymerization

Yokota et al. (1999) investigated the radical cyclocopolymerizations of various bis(4-vinylbenzoate)s, including (R)-1-phenyl-1,2-ethanediyl derivatives, with styrene. This research highlighted the induction of chirality in the main chain of the resulting polymer, an important aspect for advanced material science applications (Yokota et al., 1999).

Photoinitiated Polymerization for Display Technology

Hsu and Chen (1998) studied the photoinitiated polymerization of certain phenylene bis[benzoate] compounds, showing their potential in creating anisotropic films for liquid crystal display applications. Their research contributes to the understanding of how these compounds can be oriented and polymerized to achieve desired optical properties (Hsu & Chen, 1998).

Catalytic Applications

Gridnev et al. (2001) explored the use of chiral C2-symmetric bis(phosphine) ligands, including 1,2-bis(phosphino)ethane derivatives, in Rh(I)-catalyzed asymmetric hydrogenation reactions. This study is significant for understanding the catalytic properties of such compounds in organic synthesis (Gridnev et al., 2001).

properties

IUPAC Name

[(2R)-2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H58O4/c1-3-5-8-12-33-16-20-35(21-17-33)37-24-28-40(29-25-37)43(45)47-32-42(39-14-10-7-11-15-39)48-44(46)41-30-26-38(27-31-41)36-22-18-34(19-23-36)13-9-6-4-2/h7,10-11,14-15,24-31,33-36,42H,3-6,8-9,12-13,16-23,32H2,1-2H3/t33?,34?,35?,36?,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIVHFRVDVVCHK-BAFIUCHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OCC(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5CCC(CC5)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC[C@@H](C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5CCC(CC5)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H58O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate]

CAS RN

154102-21-3
Record name (1R)-(+)-1-Phenyl-1,2-ethandiyl-bis[4-(trans-4-pentylcyclohe xyl)-benzoat]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.